![molecular formula C12H17NO3 B2645246 4-[Benzyl(methyl)amino]-3-hydroxybutanoic acid CAS No. 1548471-02-8](/img/structure/B2645246.png)

4-[Benzyl(methyl)amino]-3-hydroxybutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

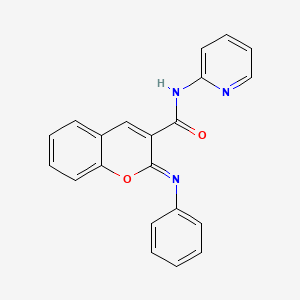

“4-[Benzyl(methyl)amino]-3-hydroxybutanoic acid” is a complex organic compound. It contains a benzyl group, a methylamino group, and a hydroxybutanoic acid group . It can be used as a starting material to synthesize other organic compounds .

Synthesis Analysis

The synthesis of this compound could involve several steps. The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Benzylic amines can be synthesized by amination (arylation) of aromatic aldehydes . Amines can also be alkylated by reaction with a primary alkyl halide . The synthesis of 4- { N - [1- (4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylamino}benzyl ester has been reported .Molecular Structure Analysis

The molecular structure of this compound would consist of a benzyl group, a methylamino group, and a hydroxybutanoic acid group . The exact structure would depend on the specific arrangement and bonding of these groups.Chemical Reactions Analysis

This compound, being a diazonium salt, can be shock-sensitive and decompose violently with heating . It is usually not isolated, but is instead used as intermediates for organic syntheses . Many diazonium salts are susceptible to displacement reactions by various substrates, generating nitrogen gas (N2) as a by-product .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For similar compounds, properties such as molecular weight and linear formula have been reported .Aplicaciones Científicas De Investigación

Structural Analysis and Synthesis

The compound 4-[Benzyl(methyl)amino]-3-hydroxybutanoic acid and its derivatives have been primarily studied for their structural properties and potential applications in synthesis. For instance, the X-ray structure determination of a similar amino acid component in bestatin, an inhibitor of aminopeptidase B and leucine aminopeptidase, provides insights into its stereochemistry and potential applications in medicinal chemistry (Nakamura et al., 1976). Similarly, studies on the syntheses of the aplysiatoxins, specifically synthesizing a selectively-protected form of a derivative of this compound, indicate its relevance in the synthesis of complex natural products (Walkup & Cunningham, 1987).

Pharmaceutical Applications

Derivatives of this compound have been explored for pharmaceutical applications. For instance, some studies have focused on the screening of derivatives for antiamnestic (anti-memory loss) activity, indicating their potential in treating memory-related disorders (Міщенко et al., 2021).

Enzymatic and Chemical Synthesis

The compound and its derivatives have been subjects of enzymatic and chemical synthesis studies, focusing on achieving enantiomerically pure derivatives and exploring their potential in various chemical synthesis pathways. Research has delved into stereoselective synthesis, highlighting the compound's utility in producing specific enantiomers for different applications (Weiss et al., 2010).

Mecanismo De Acción

The mechanism of action of this compound would depend on its specific use. For example, in peptide chemistry, the protection of amino acid reactive functionalities including the α-amino group, the side chain (amines, carboxylic acids, alcohols, and thiols), or the carboxylic acid terminus is an essential strategy .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-[benzyl(methyl)amino]-3-hydroxybutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-13(9-11(14)7-12(15)16)8-10-5-3-2-4-6-10/h2-6,11,14H,7-9H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFAWWCUFJGWHON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC(CC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(4-ethylphenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2645164.png)

![2-chloro-N-[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B2645166.png)

![6-Cyclopentyl-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2645168.png)

![2-chloro-N-[2-chloro-5-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B2645170.png)

![5-(1H-indazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2645171.png)

![2-{[(2E)-3-phenylprop-2-en-1-yl]thio}benzoic acid](/img/structure/B2645176.png)

![2-(((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole](/img/structure/B2645178.png)

![7-Fluoro-2-methyl-3-{[1-(oxolane-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2645182.png)

![N-(3-bromophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2645186.png)